Apigenin-7-o-glucuronide

Pharmacokinetics Bioavailability Prodrug

Apigenin aglycone exhibits only 0.708% oral bioavailability and poor intestinal stability, limiting its utility in ADME studies. Apigenin-7-O-glucuronide (A7G) is the predominant circulating metabolite and a natural prodrug delivering 14.3-fold higher systemic apigenin exposure. • 24-hr stability in simulated intestinal fluid vs. aglycone degradation • 14.3× higher AUC & 2.62× higher Cmax after oral A7G administration • MMP-13 IC50 0.27 μM with 47-83-fold selectivity over MMP-3/8/9

Molecular Formula C21H18O11
Molecular Weight 446.4 g/mol
Cat. No. B1254104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin-7-o-glucuronide
Synonymsapigenin-7-O-beta-D-glucuronide
apigenin-7-O-glucuronide
Molecular FormulaC21H18O11
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
InChIInChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1
InChIKeyJBFOLLJCGUCDQP-UNJWAJPSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin-7-O-glucuronide Technical Baseline


Apigenin-7-O-glucuronide (A7G, CAS 29741-09-1) is the 7-O-β-D-glucuronide conjugate of the flavone apigenin, identified as the principal circulating metabolite following oral ingestion of apigenin and its glycosides in both rodent models and human subjects [1]. As a flavonoid glucuronide, it is formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated conjugation, a process that markedly alters the physicochemical and pharmacokinetic properties relative to the aglycone. A7G exhibits distinct pharmacological activities, including inhibition of matrix metalloproteinases (MMPs), suppression of pro-inflammatory mediator production in macrophage models, and inhibition of aldose reductase [2]. It is isolated from natural sources including Juglans sigillata fruit husks and is commercially available as a reference standard with typical purity specifications of ≥98% .

Circulating metabolite Principal in vivo apigenin conjugate for ADME and bioavailability studies
Pathway probe MMP inhibition and MAPK/AP-1 signaling research context
Reference standard May support LC-MS/MS method validation and metabolite identification

Why Apigenin-7-O-glucuronide Substitution Fails


Substitution of Apigenin-7-O-glucuronide with apigenin aglycone or other flavonoid glycosides is scientifically unjustified in applications where gastrointestinal stability, systemic exposure, or downstream apigenin bioavailability are critical variables. Apigenin aglycone exhibits poor stability in simulated intestinal fluid and an extremely low oral bioavailability of 0.708% in rats due to extensive intestinal first-pass metabolism, whereas A7G remains stable for 24 hours under the same simulated intestinal conditions and functions as a natural prodrug that delivers markedly higher systemic apigenin exposure [1]. Furthermore, the position of glucuronidation dictates both metabolic fate and biological activity: the 7-O-glucuronide is the predominant regioselective product of human UGT isozymes acting on apigenin, while the 4′-O-glucuronide is formed as a secondary metabolite with distinct distribution kinetics [2]. In-class flavonoid glucuronides such as luteolin-7-O-glucuronide or apigenin-7-O-glucoside exhibit divergent UGT regioselectivity patterns, MMP inhibition profiles, and in vivo hydrolysis behavior, precluding any assumption of functional equivalence [3].

Aglycone exposure mismatch Apigenin aglycone oral bioavailability and GI stability are substantially lower; systemic exposure profiles may not transfer.
Regioisomer disposition 7-O-glucuronide is the major circulating form; 4′-O-glucuronide shows distinct distribution kinetics.
Flavonoid selectivity context MMP inhibition profiles differ across flavonoid glucuronides; luteolin-7-O-glucuronide may not match MMP-13 context.

Apigenin-7-O-glucuronide Comparative Evidence


Systemic Exposure Advantage Over Apigenin Aglycone

In a direct head-to-head in vivo pharmacokinetic study in rats, oral administration of Apigenin-7-O-glucuronide (A7G) produced markedly higher systemic exposure of apigenin compared to oral administration of apigenin aglycone. The Cmax of apigenin following oral A7G administration was 2.62-fold higher, and the AUC was 14.3-fold higher, than that observed after oral apigenin aglycone administration [1]. Apigenin aglycone exhibited a very low oral bioavailability (F) of 0.708% and was mainly metabolized to A7G, whereas A7G demonstrated stability for 24 hours in simulated intestinal fluid while apigenin aglycone showed poor stability [1].

Systemic Exposure Advantage
Head-to-head
Cmax 2.62× higher, AUC 14.3× higher vs. apigenin aglycone
Reported systemic exposure context; supports ADME study design
Rat oral administration; UPLC-MS/MS
Pharmacokinetics Bioavailability Prodrug

Selective MMP-13 Inhibition Profile

Apigenin-7-O-glucuronide exhibits differential inhibitory potency across matrix metalloproteinase (MMP) isoforms, with the strongest activity against MMP-13. The IC50 value for MMP-13 inhibition is 0.27 μM, which is 47.7-fold lower (more potent) than the IC50 of 12.87 μM for MMP-3, 82.9-fold lower than 22.39 μM for MMP-8, and 64.9-fold lower than 17.52 μM for MMP-9 [1]. In comparative flavonoid studies, the lowest IC50 values were reported for apigenin-7-O-glucuronide, apigenin-7-O-rutinoside, and luteolin-7-O-glucuronide, with apigenin-7-O-rutinoside showing preferential activity on MMP-1 rather than MMP-13 [2].

Selective MMP-13 Inhibition
Cross-study comparable
IC₅₀ MMP-13: 0.27 μM
47.7×–82.9× vs MMP-3,8,9
Supports MMP-13 pathway study context
Isolated enzyme inhibition assay
Matrix Metalloproteinase Enzyme Inhibition Inflammation

In Vivo Protection in Endotoxic Shock

Apigenin-7-O-β-D-glucuronide (AG) demonstrates in vivo protective efficacy in a mouse model of LPS-induced endotoxin shock, improving survival at doses of 5 mg/kg and 10 mg/kg [1]. This in vivo efficacy is mechanistically supported by in vitro data showing that AG (100 μM) suppresses the release of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner without affecting cell viability [1]. Mechanistically, AG inhibits both p38 MAPK and ERK phosphorylation, leading to decreased c-Jun nuclear translocation and reduced AP-1-mediated transcriptional activity [1].

Endotoxic Shock Protection
Supporting evidence
Survival improved at 5–10 mg/kg
Model-response endpoint context; LPS-induced shock model
RAW 264.7 macrophages, MAPK/AP-1 pathway
Anti-inflammatory In Vivo Pharmacology Sepsis

Gastrointestinal Stability Advantage

In a direct stability comparison, Apigenin-7-O-glucuronide (A7G) demonstrated robust stability over 24 hours in simulated intestinal fluid, whereas apigenin aglycone exhibited poor stability under identical conditions [1]. This differential stability profile directly contributes to the observed pharmacokinetic advantages, as apigenin aglycone undergoes rapid degradation in the gastrointestinal lumen prior to absorption [1]. The low oral bioavailability of apigenin aglycone (F = 0.708%) is attributed to this poor luminal stability combined with extensive intestinal first-pass metabolism [1].

GI Stability Advantage
Head-to-head
Stable 24 h in simulated intestinal fluid vs. aglycone rapid degradation
Stability profile may support formulation research
In vitro simulated intestinal fluid
Stability Formulation Preclinical Development

Regioselective Glucuronidation at 7-OH

A systematic investigation of 12 human UGT isozymes (8 UGT1A and 4 UGT2B) revealed that glucuronidation of the 7-OH position is the preferred conjugation site for apigenin and all flavones examined except luteolin [1]. For all flavones and UGT isozymes tested, glucuronidation of the 5-OH position was never observed, establishing the 7-O-glucuronide as the sole predominant conjugation product under physiological conditions [1]. In human subjects, apigenin-7-glucuronide is identified as a major in vivo metabolite alongside apigenin-4′-glucuronide and apigenin-7-sulfate, with the 7-glucuronide representing a significant fraction of circulating apigenin metabolites [2].

Regioselective 7-O-Glucuronidation
Class-level inference
7-O-glucuronide predominant; 5-O-glucuronide not observed
Analytical standard identity confirmed; supports metabolite identification
12 human UGT isozymes tested
Drug Metabolism UGT Enzymology Analytical Chemistry

Apigenin-7-O-glucuronide Application Scenarios


Pharmacokinetic and ADME Studies

Apigenin-7-O-glucuronide is the essential authentic standard for quantifying circulating apigenin metabolites in plasma and urine following oral apigenin or apigenin glycoside administration. In human ADME studies, apigenin-7-glucuronide is identified as one of three major in vivo metabolites (alongside apigenin-4′-glucuronide and apigenin-7-sulfate), with plasma Cmax occurring 2-6 hours post-ingestion depending on the dietary matrix [1]. The validated UPLC-MS/MS method for simultaneous quantification of apigenin and A7G enables accurate pharmacokinetic profiling in preclinical models [2]. Researchers conducting bioavailability or tissue distribution studies require this compound as a certified reference material for method validation and quantification.

MMP-13 Drug Discovery and Osteoarthritis

The sub-micromolar potency of Apigenin-7-O-glucuronide against MMP-13 (IC50 = 0.27 μM) with 47- to 83-fold selectivity over MMP-3, MMP-8, and MMP-9 positions this compound as a valuable tool molecule for MMP-13-specific mechanistic studies [1]. MMP-13 (collagenase-3) is a key therapeutic target in osteoarthritis and cartilage degradation due to its preferential cleavage of type II collagen. Unlike broad-spectrum MMP inhibitors that have failed clinically due to musculoskeletal toxicity, A7G offers an isoform-selective inhibition profile that can serve as a chemical biology probe or as a starting point for medicinal chemistry optimization targeting MMP-13-sparing pharmacology [1].

In Vivo Inflammation Models

For in vivo studies of inflammation where systemic apigenin exposure is desired, direct oral administration of Apigenin-7-O-glucuronide provides a pharmacokinetically validated alternative to apigenin aglycone. The 14.3-fold higher AUC and 2.62-fold higher Cmax of apigenin following oral A7G administration, combined with A7G's 24-hour stability in simulated intestinal fluid, support its use as a natural prodrug strategy [1]. A7G itself demonstrates in vivo anti-inflammatory efficacy at 5-10 mg/kg in mouse models of LPS-induced endotoxin shock [2], enabling its use as a tool compound for probing AP-1/MAPK pathway involvement in inflammatory disease models.

Metabolite Identification and Reference Standard

As the predominant UGT-mediated conjugation product of apigenin across 12 human UGT isozymes, Apigenin-7-O-glucuronide is the definitive reference standard for metabolite identification in in vitro metabolism studies using human liver or intestinal microsomes [1]. The 7-OH position is the preferred glucuronidation site for apigenin, with no detectable 5-O-glucuronide formation [1]. Analytical laboratories requiring authentic standards for LC-MS/MS method development, metabolite profiling, or structural confirmation of unknown flavonoid conjugates in biological matrices should prioritize procurement of the 7-O-glucuronide isomer over alternative regioisomers due to its metabolic predominance [1].

Application
Selection Property
Validation Focus
Pharmacokinetic and ADME studies
Circulating metabolite reference standard
Plasma/urine metabolite quantification
MMP-13 mechanistic studies
Isoform-selectivity context
Collagenase-3 pathway endpoints
Inflammation model studies
Natural prodrug for apigenin exposure
In vivo exposure and model-response endpoints
Metabolite identification
Regioselective 7-O-glucuronide identity
LC-MS/MS metabolite confirmation
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